

Application Note & Protocol: Lipase-Catalyzed Synthesis of Hyperbranched Polyesters from Di(trimethylolpropane)

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Compound of Interest

Compound Name: *Di(trimethylolpropane)*

Cat. No.: *B1346956*

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Audience: Researchers, scientists, and drug development professionals.

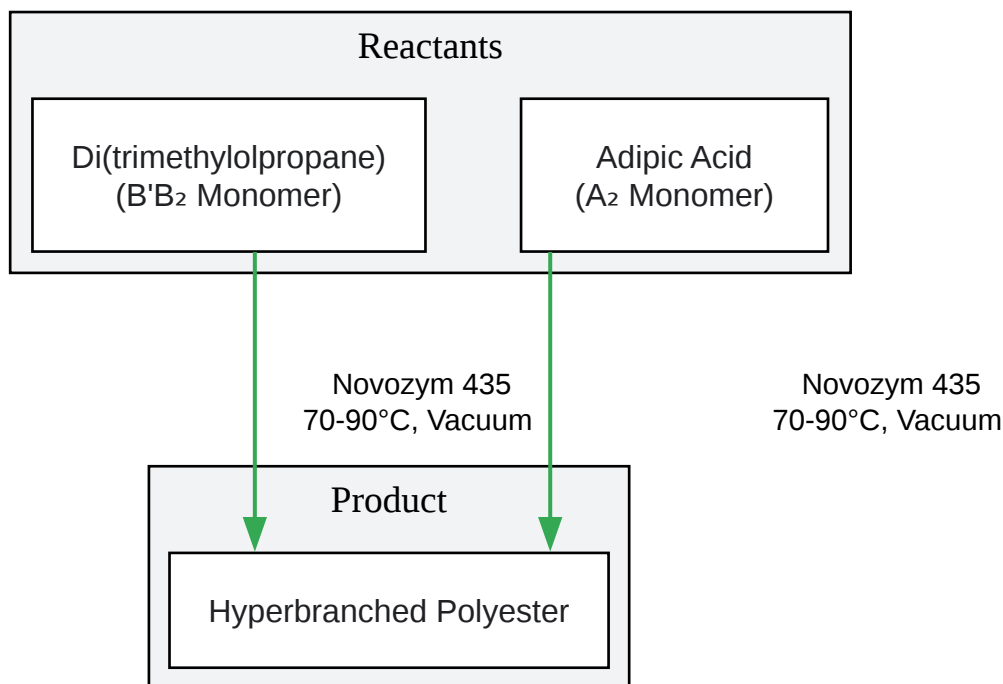
Abstract

This document provides a detailed protocol for the synthesis of hyperbranched aliphatic polyesters via lipase-catalyzed polycondensation. The method utilizes **Di(trimethylolpropane)**, a tetrafunctional monomer (B'B₂ type), and a linear dicarboxylic acid (A₂ type), such as adipic acid, in a solvent-free system. The reaction is catalyzed by Novozym 435, an immobilized lipase B from *Candida antarctica* (CALB), known for its high efficiency and stability in non-aqueous media.^[1] Enzymatic polymerization offers a green chemistry approach, proceeding under mild temperature conditions and avoiding residual metal catalysts, making the resulting polymers particularly suitable for biomedical and pharmaceutical applications.^{[2][3]} This protocol covers the reaction setup, purification, and characterization of the resulting polymers.

Principle of the Reaction

The synthesis is a step-growth polycondensation. The lipase enzyme, Novozym 435, facilitates the esterification reaction between the hydroxyl groups (-OH) of **Di(trimethylolpropane)** and the carboxyl groups (-COOH) of the dicarboxylic acid co-monomer. The use of a tetrafunctional alcohol with a difunctional acid (an A₂ + B'B₂ approach) leads to the formation of a highly branched, or hyperbranched, polymer architecture. The reaction is typically performed under

vacuum to effectively remove the water byproduct, which drives the equilibrium toward polymer formation and higher molecular weights.[2]



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Caption: Reaction scheme for lipase-catalyzed synthesis of hyperbranched polyester.

Experimental Protocol

Materials and Equipment

Materials:

- **Di(trimethylolpropane) (Di-TMP)**
- Adipic acid (or other suitable dicarboxylic acid like sebacic acid)
- Novozym 435 (Immobilized *Candida antarctica* lipase B)
- Tetrahydrofuran (THF), analytical grade
- Methanol, analytical grade

- Chloroform-d (CDCl_3) for NMR analysis

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer with heating mantle
- Vacuum pump with a cold trap
- Digital thermometer or thermocouple
- Büchner funnel and filtration flask
- Rotary evaporator
- Freeze-dryer or vacuum oven
- Standard laboratory glassware
- Analytical Instruments: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Differential Scanning Calorimetry (DSC).

Step-by-Step Procedure

Step 1: Monomer and Enzyme Preparation

- Dry the monomers, **Di(trimethylolpropane)** and adipic acid, under vacuum at 40-50°C for at least 12 hours to remove any residual moisture.
- Weigh the monomers directly into the reaction flask. A typical molar ratio of carboxyl to hydroxyl groups ($\text{COOH}:\text{OH}$) is 1:1.5 to ensure hydroxyl-terminated polymers and prevent gelation.
- Weigh Novozym 435. A typical enzyme loading is 5-10% of the total monomer weight.

Step 2: Polymerization Reaction

- Assemble the reaction setup with the flask, magnetic stirrer, heating mantle, and connections to the vacuum line (with a cold trap) and a nitrogen inlet.
- Add the prepared monomers and the Novozym 435 beads to the reaction flask.
- Begin stirring and heat the mixture to the desired reaction temperature, typically between 70°C and 90°C.[4]
- Once the monomers have melted and formed a homogenous mixture, apply vacuum (approx. 1-5 mbar) to start removing the water formed during the condensation.
- Maintain the reaction under these conditions for the desired duration, typically 24 to 48 hours. The reaction time influences the final molecular weight of the polymer.[2]

Step 3: Reaction Termination and Enzyme Recovery

- After the polymerization period, cool the reaction mixture to room temperature.
- Add a sufficient amount of a suitable solvent (e.g., THF) to completely dissolve the polymer product.
- Separate the immobilized enzyme (Novozym 435 beads) from the polymer solution by vacuum filtration.
- Wash the recovered enzyme beads with fresh solvent to remove any adhering polymer. The enzyme can be dried under vacuum and stored for reuse.

Step 4: Polymer Purification

- Take the filtrate (polymer solution) and concentrate it using a rotary evaporator.
- Precipitate the polymer by slowly adding the concentrated solution to a non-solvent, such as cold methanol, while stirring vigorously.
- Collect the precipitated white polymer by filtration.
- Wash the polymer with fresh cold non-solvent to remove any unreacted monomers or oligomers.

- Dry the final product under high vacuum or using a freeze-dryer until a constant weight is achieved.

Step 5: Polymer Characterization

- **Molecular Weight:** Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($PDI = M_w/M_n$) using Gel Permeation Chromatography (GPC).[5]
- **Chemical Structure:** Confirm the polyester structure and determine the degree of branching using 1H and ^{13}C NMR spectroscopy.[6][7]
- **Thermal Properties:** Analyze the glass transition temperature (T_g) and melting temperature (T_m), if any, using Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize typical reaction conditions and the resulting polymer characteristics based on literature data for similar A_2+B_3/B_4 systems.

Table 1: Example Reaction Parameters for Lipase-Catalyzed Polycondensation

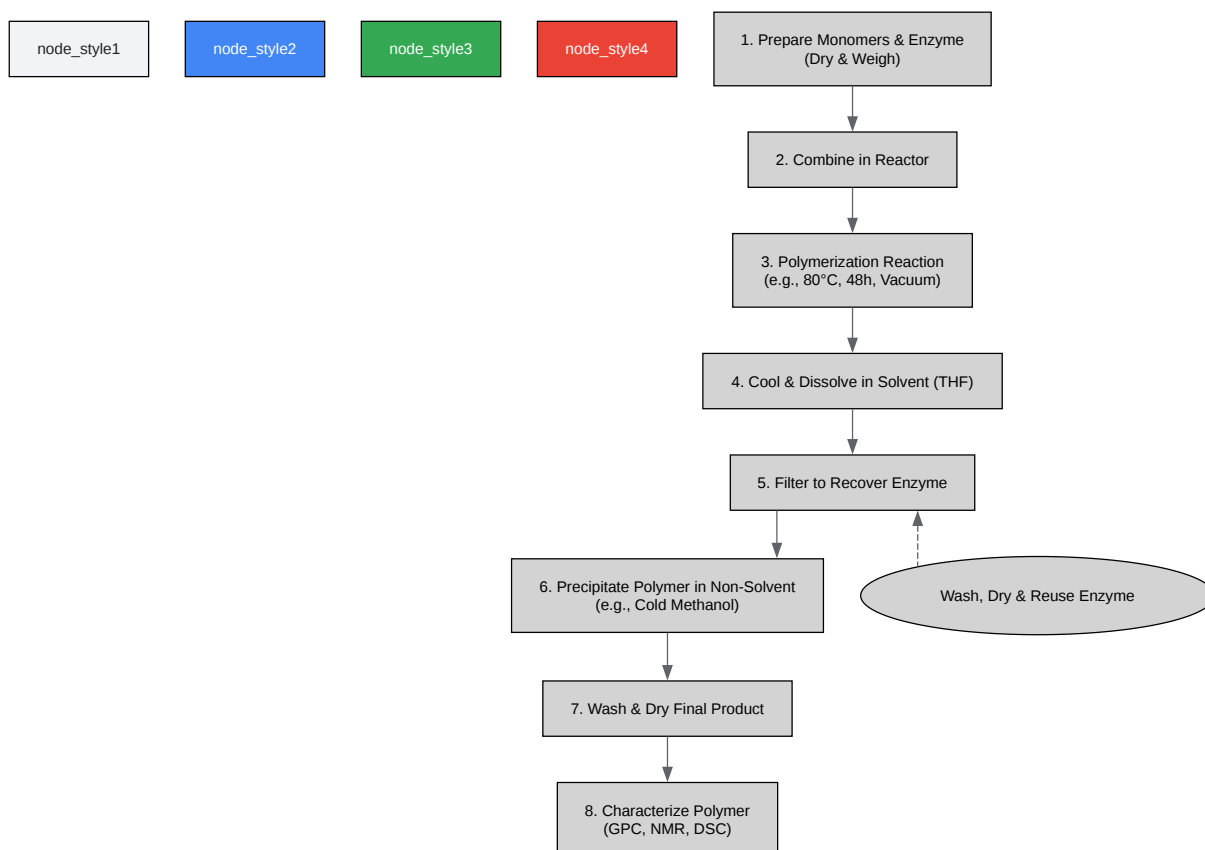
Parameter	Condition 1	Condition 2	Condition 3
B'B ₂ Monomer	Di-TMP	Di-TMP	Di-TMP
A ₂ Monomer	Adipic Acid	Sebacic Acid	Adipic Acid
COOH:OH Molar Ratio	1:1.5	1:1.5	1:2.0
Enzyme	Novozym 435	Novozym 435	Novozym 435
Enzyme Loading (% w/w)	10%	10%	10%
Temperature	80°C	90°C	80°C
Time	24 h	48 h	48 h
System	Solvent-free, Vacuum	Solvent-free, Vacuum	Solvent-free, Vacuum

Table 2: Resulting Polymer Characteristics

Property	Polymer from Cond. 1	Polymer from Cond. 2	Polymer from Cond. 3
Yield (%)	~85%	~90%	~80%
Mw (g/mol)	12,000	25,000	9,500
Mn (g/mol)	4,500	8,000	3,800
PDI (Mw/Mn)	2.7	3.1	2.5
Tg (°C)	-15°C	-25°C	-18°C

Note: The data presented are representative values to illustrate expected outcomes. Actual results will vary based on precise experimental conditions and monomer purity.

Experimental Workflow Visualization



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Caption: Workflow for the enzymatic synthesis and purification of polyesters.

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